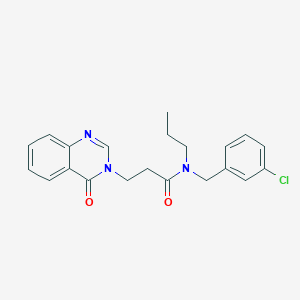![molecular formula C16H19N5 B3809496 N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B3809496.png)
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine
Overview
Description
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine, also known as MPB or MPB-PEA, is a compound that has gained attention in the scientific community for its potential applications in research.
Mechanism of Action
The exact mechanism of action of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine is not fully understood, but it has been proposed that it acts as a sigma-1 receptor agonist. Sigma-1 receptors are located in various tissues, including the central nervous system, and are involved in modulating ion channels, neurotransmitter release, and intracellular signaling pathways. Activation of sigma-1 receptors has been shown to have neuroprotective effects and to improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine has a variety of biochemical and physiological effects. It has been found to increase the release of acetylcholine, a neurotransmitter involved in learning and memory, and to enhance the activity of NMDA receptors, which are involved in synaptic plasticity. N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine in lab experiments is its high affinity for sigma-1 receptors, which allows for selective targeting of these receptors. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine research. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a tool for studying sigma-1 receptors and their role in various physiological processes. Future research may also focus on developing more selective and potent sigma-1 receptor agonists based on the structure of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine.
In conclusion, N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine is a compound that has potential applications in various fields of research. Its high affinity for sigma-1 receptors and its ability to modulate neurotransmitter release and intracellular signaling pathways make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to determine its efficacy and safety as a therapeutic agent.
Scientific Research Applications
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine has been shown to have potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, cognition, and neuroprotection. N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-(4-pyrazol-1-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-19(12-15-10-18-20(2)13-15)11-14-4-6-16(7-5-14)21-9-3-8-17-21/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYYSBTUPDVMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)CC2=CC=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-4-[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B3809429.png)
![N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B3809437.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3809443.png)
![4-methyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide trifluoroacetate](/img/structure/B3809444.png)
![(2S)-2-(acetylamino)-N-[2-(2-ethylphenoxy)ethyl]-N-methylpropanamide](/img/structure/B3809455.png)
![2-(4-morpholinyl)-N-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B3809466.png)
![N-benzyl-3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3809469.png)
![2-(3-{1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrazine](/img/structure/B3809472.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B3809473.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B3809481.png)
![methyl (2S,4S)-4-{[(4-chlorophenyl)sulfonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3809488.png)
![3-(4-{1-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-yl}pyridin-2-yl)phenol](/img/structure/B3809507.png)

